Potassium (cyanomethyl)trifluoroborate

Suzuki-Miyaura Coupling Process Chemistry Reagent Purity

Alkyl Suzuki couplings using boronic acids often fail due to protodeboronation and inconsistent stoichiometry. Potassium (cyanomethyl)trifluoroborate (CAS 888711-58-8) solves this as a bench-stable, monomeric organotrifluoroborate salt with a well-defined equivalent weight. • Air- and moisture-stable crystalline solid for reliable automated dispensing in HTE workflows • Controlled release of reactive boronate under basic conditions suppresses side reactions and improves yields • Enables late-stage installation of the cyanomethyl group-a key pharmacophore for hydrogen bonding and metabolic stability Ideal for medicinal chemistry SAR expansion and process scale-up with batch-to-batch consistency.

Molecular Formula C2H2BF3KN
Molecular Weight 146.95 g/mol
CAS No. 888711-58-8
Cat. No. B1360425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium (cyanomethyl)trifluoroborate
CAS888711-58-8
Molecular FormulaC2H2BF3KN
Molecular Weight146.95 g/mol
Structural Identifiers
SMILES[B-](CC#N)(F)(F)F.[K+]
InChIInChI=1S/C2H2BF3N.K/c4-3(5,6)1-2-7;/h1H2;/q-1;+1
InChIKeyIJENQMHWPRCCBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium (Cyanomethyl)trifluoroborate for Suzuki-Miyaura Coupling


Potassium (cyanomethyl)trifluoroborate (CAS 888711-58-8) is an organotrifluoroborate salt, a class of nucleophilic coupling partners known for their air and moisture stability [1]. This primary alkyltrifluoroborate, with a molecular weight of 146.95 g/mol, is primarily utilized as a reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to install a cyanomethyl group onto aryl or heteroaryl halides . The compound features a tetra-coordinate boron atom that provides enhanced bench stability and controlled reactivity compared to the corresponding boronic acids or esters .

Workflow
Pd-catalyzed Suzuki-Miyaura C(sp³)-C(sp²) cross-coupling
Selection
Cyanomethyl group installation onto (hetero)aryl halides
Use Context
Discrete monomeric salt; defined stoichiometry for reproducible coupling

Procurement Rationale for Potassium (Cyanomethyl)trifluoroborate


Selecting a specific organoboron reagent like potassium (cyanomethyl)trifluoroborate over generic 'cyanomethyl' or 'alkyl' alternatives is critical for achieving predictable and efficient C(sp³)-C(sp²) bond formation. Unlike boronic acids, which are prone to protodeboronation and exist in ill-defined oligomeric forms that complicate stoichiometry, organotrifluoroborates exist as discrete monomers with a well-defined equivalent weight [1]. The trifluoroborate's kinetic stability under basic Suzuki conditions ensures a slow, controlled release of the reactive boronate species, which suppresses unproductive side reactions and improves yields for challenging alkyl couplings [2]. Substituting with a boronic acid or pinacol ester can lead to inconsistent yields, require excess reagent, or necessitate harsher conditions.

Stoichiometry
Monomeric, defined MW
Oligomeric mixtures, variable hydrates
Unreliable equivalent weight may require reagent excess, impacting reproducibility.
Protodeboronation
Kinetic stability; slow hydrolysis
Rapid protodeboronation under basic conditions
Premature decomposition can lower effective concentration and compromise yields.
Physical Form
Crystalline, non-hygroscopic solid
Often amorphous/waxy or oily
Handling and weighing accuracy may vary, complicating automation.

Performance Evidence for Potassium (Cyanomethyl)trifluoroborate


Stoichiometric Control vs. Boronic Acid Derivatives

Potassium (cyanomethyl)trifluoroborate is a discrete, monomeric salt with a precisely known molecular weight (146.95 g/mol), allowing for accurate, stoichiometric addition to coupling reactions . In contrast, cyanomethylboronic acid and its derivatives (e.g., pinacol esters) exist as mixtures of oligomers and hydrates, leading to an unreliable and variable equivalent weight. This ambiguity forces chemists to use an excess of boronic acid reagent to drive reactions to completion, which can be costly and complicate purification [1].

Stoichiometric Control
Class-level
Target: Monomeric K[C₂H₂BF₃N], MW 146.95 g/mol vs. Comparator: Oligomeric/anhydride mixtures, variable water content
Enables precise stoichiometry for reproducible couplings
Binary distinction; reported across organotrifluoroborate class
Suzuki-Miyaura Coupling Process Chemistry Reagent Purity

Protodeboronation Resistance vs. Boronic Acids

A key limitation of primary alkylboronic acids is their tendency to undergo rapid protodeboronation (loss of the boron group) under basic aqueous conditions typical of Suzuki couplings. Potassium organotrifluoroborates are far more resistant to this decomposition pathway. They act as 'protected' forms of the boronic acid, hydrolyzing slowly in situ to generate the active coupling partner [1]. This kinetic stability is a class-level feature that allows for higher effective concentrations of the active transmetalating species throughout the reaction, often leading to higher yields, especially with challenging electrophiles [2].

Protodeboronation Resistance
Class-level
Target: High kinetic stability; slow in situ hydrolysis vs. Comparator: Susceptible to rapid protodeboronation
May reduce unproductive decomposition, supporting higher yields
Aqueous base, elevated temperature context
Suzuki-Miyaura Coupling Reaction Optimization Reagent Stability

Crystalline Form vs. Boronic Acid Derivatives

Potassium (cyanomethyl)trifluoroborate is a non-hygroscopic, free-flowing crystalline solid with a melting point of 151–156 °C . This physical form offers significant handling advantages over the corresponding cyanomethylboronic acid, which is often an amorphous or waxy solid, or the corresponding pinacol ester, which can be an oil. The trifluoroborate's crystalline nature facilitates accurate weighing, especially on automated synthesis platforms, and its non-hygroscopic character contributes to long-term bench stability .

Physical Form
Data to verify
Crystalline solid, MP 151–156 °C, non-hygroscopic vs. Amorphous/waxy or oily forms
Supports accurate weighing and automated handling
Supplier-reported; confirm physical form upon receipt
Process Chemistry Automated Synthesis Reagent Handling

Cyanomethyl Moiety in Scaffold Construction

The cyanomethyl (-CH2CN) group installed by this specific reagent provides a versatile functional handle that is chemically distinct from alternative alkyl chains. Unlike a simple methyl group, the nitrile can be transformed into a diverse array of functional groups, including primary amines (-CH2CH2NH2), carboxylic acids (-CH2COOH), amides, and N-containing heterocycles (e.g., tetrazoles) [1]. This contrasts with alternative alkyltrifluoroborates like methyltrifluoroborate or ethyltrifluoroborate, which lack this functional group diversity.

Functional Versatility
Class-level
Installs -CH₂CN group, precursor to amines, acids, tetrazoles vs. Simple alkyl groups (-CH₃, -C₂H₅) lack this diversity
Enables diversification steps in scaffold elaboration
Post-coupling derivatization required
Medicinal Chemistry Chemical Biology Synthetic Methodology

Applications of Potassium (Cyanomethyl)trifluoroborate


Nitrile-Containing Drug Molecule Synthesis

Potassium (cyanomethyl)trifluoroborate is an ideal reagent for medicinal chemistry programs targeting molecules with nitrile-containing side chains. The cyanomethyl group is a common motif in pharmaceuticals due to its ability to act as a hydrogen-bond acceptor, a dipole modulator, and a metabolically stable bioisostere for halogens or hydroxyl groups [1]. Its use in a Suzuki-Miyaura coupling allows for the late-stage introduction of this versatile functional group onto complex aryl halide cores, enabling the rapid generation of structure-activity relationship (SAR) data .

Process-Scale Alkyl Chain Installation

For process chemists scaling up a reaction to introduce a cyanomethyl group, the robust and predictable performance of potassium (cyanomethyl)trifluoroborate offers distinct advantages. The well-defined stoichiometry and high stability of the reagent translate to improved batch-to-batch consistency, easier work-up procedures, and fewer purification challenges compared to alternative boronic acids or esters [2]. These factors directly impact the cost of goods and process reliability.

Automated High-Throughput Experimentation

The physical properties of potassium (cyanomethyl)trifluoroborate—a stable, non-hygroscopic crystalline solid—make it exceptionally well-suited for use in automated synthesis and high-throughput experimentation (HTE) workflows. Its ease of accurate weighing and resistance to decomposition on the bench ensure that robotic platforms can reliably dispense the reagent, enabling the rapid, parallel synthesis of diverse compound libraries for drug discovery .

Application
Selection Property
Validation Focus
Nitrile-containing drug molecule synthesis
Cyanomethyl functional-group versatility
Late-stage SAR library generation
Process-scale alkyl chain installation
Defined stoichiometry and reagent stability
Batch-to-batch consistency and work-up efficiency
Automated high-throughput experimentation
Crystalline, non-hygroscopic solid
Accurate robotic dispensing and bench stability

Technical Documentation Hub

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